molecular formula C21H24N2O4 B268919 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Katalognummer B268919
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: YDXHGNRWPRDSPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways and is expressed in immune cells, including B-cells and mast cells. TAK-659 has shown potential in treating various autoimmune diseases, cancers, and inflammatory disorders.

Wirkmechanismus

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide targets SYK, a key signaling molecule that is involved in various cellular processes, including B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide blocks the activation of downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide an attractive therapeutic target for various diseases that involve abnormal immune cell activation.
Biochemical and Physiological Effects:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent inhibitory effects on SYK activity in vitro and in vivo. In preclinical studies, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to suppress B-cell activation and proliferation, reduce inflammation, and inhibit tumor growth. In clinical trials, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated a favorable safety profile and has shown promising efficacy in treating autoimmune diseases and cancers.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its specificity for SYK, which reduces the potential for off-target effects. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one limitation of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its low solubility, which can affect its bioavailability and limit its use in certain formulations.

Zukünftige Richtungen

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown great potential in treating various diseases, and future research will focus on its further development and optimization. Some of the future directions for 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide include:
1. Investigating the combination of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide with other therapeutic agents to enhance its efficacy.
2. Developing new formulations of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide to improve its solubility and bioavailability.
3. Investigating the potential of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in treating other diseases, such as inflammatory bowel disease and psoriasis.
4. Conducting further clinical trials to evaluate the safety and efficacy of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in larger patient populations.
Conclusion:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a small molecule inhibitor that targets SYK and has shown promising results in treating various diseases, including autoimmune diseases, cancers, and inflammatory disorders. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been optimized to produce high yields of the compound, and its mechanism of action involves the inhibition of SYK activity. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated potent inhibitory effects on SYK activity in vitro and in vivo, and has shown a favorable safety profile in clinical trials. Future research will focus on its further development and optimization for the treatment of various diseases.

Synthesemethoden

The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps that start with the reaction of 4-aminobenzamide with tetrahydro-2-furanylmethyl isocyanide to form an intermediate. The intermediate is then reacted with ethyl chloroformate to yield the final product, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been reported in several scientific journals, and the method has been optimized to produce high yields of the compound.

Wissenschaftliche Forschungsanwendungen

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also demonstrated anti-cancer activity in various types of tumors, including lymphoma, leukemia, and solid tumors. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been investigated for its potential in treating inflammatory disorders, such as asthma and allergic rhinitis.

Eigenschaften

Produktname

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

3-ethoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-6-3-5-16(13-18)21(25)23-17-10-8-15(9-11-17)20(24)22-14-19-7-4-12-27-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

InChI-Schlüssel

YDXHGNRWPRDSPV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.